molecular formula C16H24ClN3O2 B3240242 tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate CAS No. 1429415-80-4

tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B3240242
CAS No.: 1429415-80-4
M. Wt: 325.83 g/mol
InChI Key: VRAGYUCQMRISHW-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS 1429415-80-4) is a chemical compound of significant interest in medicinal chemistry research, particularly for its role as a 4-aminopiperidine (4AP) scaffold. Compounds based on this scaffold have been identified as potent inhibitors of the Hepatitis C virus (HCV), specifically targeting the viral assembly stage of the life cycle, a mechanism distinct from direct-acting antivirals . Research has demonstrated that this chemotype acts by inhibiting the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step for viral assembly, and shows significant synergism with established antiviral agents like Telaprevir and Daclatasvir . With a molecular formula of C16H24ClN3O2 and a molecular weight of 325.83 g/mol, this building block is essential for exploring new therapeutic interventions . It is readily available for research and development purposes, with various quantities in stock for prompt delivery . This product is for research use only and is not intended for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAGYUCQMRISHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745333
Record name tert-Butyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429415-80-4
Record name tert-Butyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS: 1429415-80-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClN3O2, with a molecular weight of approximately 313.82 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an amino group linked to a chlorophenyl moiety.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, one study reported that related compounds demonstrated cytotoxicity against hypopharyngeal tumor cells, suggesting potential for further development as anticancer agents .
  • Antiparasitic Effects : The compound's structural analogs have been evaluated for their activity against malaria parasites. Modifications to the piperidine structure were found to enhance metabolic stability and solubility, leading to improved efficacy against Plasmodium species in mouse models .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which may lead to reduced proliferation of cancer cells or parasites .
  • Induction of Apoptosis : Certain derivatives have been linked to the activation of apoptotic pathways in cancer cells, potentially through the modulation of signaling pathways associated with cell survival .

Case Studies

Several studies provide insights into the biological activity of piperidine derivatives:

  • Study on Anticancer Properties : A recent investigation into piperidine derivatives revealed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments such as bleomycin. The study emphasized the importance of structural modifications for improving therapeutic outcomes .
  • Antiparasitic Evaluation : In a study assessing the efficacy of modified piperidine compounds against malaria, it was found that specific substitutions improved both metabolic stability and solubility, leading to a significant reduction in parasitemia in infected mice .

Data Table: Biological Activities and Efficacy

Compound NameActivity TypeEfficacyReference
tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylateAnticancerModerate cytotoxicity (EC50 = 0.064 μM)
Dihydroquinazolinone derivativesAntiparasitic30% reduction in parasitemia at 40 mg/kg
Piperidine analogsAnticancerEnhanced apoptosis induction

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several tert-butyl piperidine/piperazine derivatives, differing primarily in substituents on the aromatic ring or the nature of the amino group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent(s) on Aromatic Ring Molecular Weight (g/mol) Key Features/Applications Reference
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 4-F, 5-CH₃ 323.37 (calculated) Fluorine enhances metabolic stability; methyl group increases lipophilicity.
tert-Butyl 4-[(2-amino-4-bromo-5-methylphenyl)amino]piperidine-1-carboxylate 4-Br, 5-CH₃ 383.29 (calculated) Bromine improves halogen bonding; used in M1 muscarinic receptor agonist synthesis.
tert-Butyl 4-[[5-(7-chloro-3-ethyl-4-methoxybenzothiazolyl)sulfonyl]piperidine-1-carboxylate 7-Cl, 4-OCH₃, 3-CH₂CH₃ 579.11 (reported) Benzothiazole core enables pan-Ras inhibition; chlorine optimizes target affinity.
tert-Butyl 4-[(3,4-dichlorophenyl)amino]piperidine-1-carboxylate 3-Cl, 4-Cl 331.25 (calculated) Dichloro substitution enhances steric bulk; potential CNS activity.
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3-F, 4-F 326.38 (reported) Difluoro groups improve bioavailability; intermediate for kinase inhibitors.
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate 4-CN 344.40 (reported) Ureido linkage supports hydrogen bonding; cyanophenyl enhances solubility.

Key Observations:

Bromine () offers stronger halogen bonding but reduces metabolic stability compared to chlorine. Fluorine () improves metabolic resistance and electron-withdrawing effects, favoring pharmacokinetic profiles .

Cyanophenyl () introduces polarity, balancing solubility and target affinity.

Functional Group Variations :

  • Ureido linkages () expand hydrogen-bonding capacity, critical for enzyme inhibition.
  • Benzothiazole moieties () confer rigidity and π-stacking ability, crucial for Ras protein interactions.

Biological Activity: The target compound’s 2-amino-4-chlorophenyl group is structurally analogous to ligands targeting aminergic receptors (e.g., serotonin or dopamine receptors), though specific activity data are absent in the evidence . In contrast, ’s benzothiazole derivative demonstrates explicit activity as a pan-Ras inhibitor, highlighting how core heterocycles dictate target specificity .

Synthetic Accessibility :

  • Reductive amination (e.g., ) and HATU-mediated couplings () are common synthetic routes. The target compound’s synthesis likely parallels these methods, with Raney nickel or palladium catalysts enabling nitro-to-amine reductions .

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate?

Answer:
The compound is typically synthesized via a two-step protocol:

Amination : Reacting 4-chloro-2-nitroaniline with piperidine derivatives to introduce the piperidine ring.

Protection : Using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the piperidine nitrogen .
Key Considerations :

  • Solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) influence reaction efficiency.
  • Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the tert-butyl carbamate product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during tert-butyl chloroformate addition minimizes side reactions (e.g., hydrolysis).
  • Catalyst Screening : Testing bases like DMAP or DIPEA to enhance nucleophilicity of the piperidine nitrogen .
  • Workup Protocols : Sequential washes with saturated NaHCO₃ and brine remove acidic byproducts.
  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures improves purity (>95% by HPLC) .
    Validation : Monitor reaction progress via TLC (Rf ~0.5 in 2:1 hexane/ethyl acetate) and confirm purity via NMR (e.g., absence of δ 1.4 ppm tert-butyl group splitting) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity:
    • tert-butyl group: δ 1.4 ppm (9H, singlet) in ¹H NMR; δ 28.0 ppm (C(CH₃)₃) in ¹³C NMR.
    • Aromatic protons: δ 6.5–7.2 ppm (integration for 4-chloroaniline substituents) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 340.1 (calculated for C₁₆H₂₂ClN₃O₂).
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:

  • Data Collection : Use single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) ensure accurate bond-length/angle measurements .
  • Key Metrics :
    • R-factor < 0.05 indicates high precision.
    • Electron density maps confirm regiochemistry of the 4-chlorophenyl and piperidine groups .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Stable at RT for >6 months when stored in amber vials under argon.
  • Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition) and prolonged exposure to moisture (hydrolysis of tert-butyl carbamate) .
  • Handling : Use desiccants (e.g., silica gel) in storage containers to prevent hydrate formation .

Advanced: How does the electronic nature of the 4-chlorophenyl group influence reactivity?

Answer:

  • Electron-Withdrawing Effect : The Cl substituent activates the phenyl ring for electrophilic substitution (e.g., nitration) at the para position.
  • Hydrogen Bonding : The 2-amino group participates in intramolecular H-bonding with the piperidine nitrogen, stabilizing the planar conformation (verified by DFT calculations) .
    Experimental Validation :
  • UV-Vis spectroscopy (λmax ~270 nm) confirms π→π* transitions influenced by the chloro substituent .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

  • In Vitro Models :
    • Enzyme Inhibition : Test against kinases (e.g., JAK2) using fluorescence-based ADP-Glo™ assays.
    • Cellular Uptake : Measure logP (octanol/water) to predict membrane permeability (estimated logP = 2.1) .
  • Controls : Compare with structurally related analogs (e.g., 4-fluorophenyl derivatives) to assess SAR .

Advanced: How can contradictory data on synthetic yields be resolved?

Answer:

  • Method Comparison : Replicate protocols from independent sources (e.g., ref. vs. ) under identical conditions.
  • Analytical Harmonization : Standardize HPLC parameters (C18 column, 1.0 mL/min flow rate) for yield quantification.
  • Root-Cause Analysis : Probe variables like reagent purity (e.g., tert-butyl chloroformate ≥98%) and moisture levels in solvents .

Basic: What are the recommended safety precautions for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA Code D001) .

Advanced: What computational methods predict interaction with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • Output Metrics :
    • Binding affinity (ΔG < -8 kcal/mol suggests strong interaction).
    • Hydrogen bonds between the amino group and Asp155 (key for receptor activation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

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